(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a difluoromethyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of furan derivatives using difluoromethylation reagents .
Industrial Production Methods
Industrial production of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid may involve large-scale difluoromethylation processes, utilizing efficient and scalable reaction conditions. These methods often employ continuous flow reactors and optimized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenoic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include furanones, saturated carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the furan ring can participate in various biochemical interactions . These features contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with a hydroxymethyl group and a pentenone moiety.
2-Chloro-2,2-difluoroacetophenone: A compound with a difluoromethyl group and a chloro-substituted acetophenone structure.
Uniqueness
(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to the combination of its difluoromethyl group and propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)6-3-1-5(13-6)2-4-7(11)12/h1-4,8H,(H,11,12)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEUDXXXNIMTJK-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C(F)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.